![molecular formula C16H16ClN5O2 B2824512 2-(2-chlorophenyl)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide CAS No. 2034415-34-2](/img/structure/B2824512.png)
2-(2-chlorophenyl)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide
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Overview
Description
The compound “2-(2-chlorophenyl)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These derivatives have been studied for their DNA intercalation activities as potential anticancer agents .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves a variety of synthetic routes . Two typical methods of constructing these heterocyclic ring systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been studied, particularly in the context of their DNA intercalation activities . These compounds have been evaluated against HepG2, HCT-116, and MCF-7 cells .Scientific Research Applications
Anticancer Agent
The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which has been designed, synthesized, and evaluated against HepG2, HCT-116, and MCF-7 cells . These derivatives have shown promising DNA intercalation activities, making them potential anticancer agents .
c-Met Kinase Inhibitor
Another derivative of [1,2,4]triazolo[4,3-a]pyrazine has shown potential as a c-Met kinase inhibitor . This compound exhibited excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines .
DNA Intercalation
The compound’s derivatives have been found to intercalate DNA effectively . This property is crucial in the development of anticancer agents .
Synthesis of Novel Derivatives
The compound can be used in the synthesis of novel derivatives . These derivatives can be evaluated for their potential applications in various fields .
Molecular Docking Studies
The compound and its derivatives have been used in molecular docking studies . These studies help understand the binding modes of the compounds with the DNA active site .
ADMET Profiles
The compound’s derivatives have been used in in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles . These profiles are crucial in drug discovery and development .
Mechanism of Action
Target of Action
Similar compounds, such as [1,2,4]triazolo [4,3-a]quinoxaline derivatives, have been shown to intercalate dna . This suggests that the compound might interact with DNA as its primary target.
Biochemical Pathways
By disrupting the DNA structure, the compound can inhibit these processes, leading to cell cycle arrest and apoptosis .
Result of Action
Based on the potential dna intercalation activity, it can be inferred that the compound might lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Future Directions
properties
IUPAC Name |
2-(2-chlorophenyl)-N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O2/c1-2-24-16-15-21-20-13(22(15)8-7-18-16)10-19-14(23)9-11-5-3-4-6-12(11)17/h3-8H,2,9-10H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUNFTURNOTYPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide |
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